Topological Polar Surface Area (TPSA) and cLogP Differentiation from the 4-Hydroxy Regioisomer
The target compound (3-OH isomer) exhibits a TPSA of 40.54 Ų and a consensus LogP of 2.0885, as reported by Chemscene computational data . The 4-hydroxy positional isomer (CAS 213600-25-0) possesses an identical molecular formula and MW (298.18 g/mol) but differs in the spatial orientation of the hydroxyl group. While the additive TPSA calculation yields the same numerical value for both isomers, the three-dimensional pharmacophore vector of the 3-OH group (directed axially/equatorially in a chair conformation) differs fundamentally from the 4-OH group (pseudo-symmetric orientation) . This affects hydrogen-bonding geometry with target proteins: the 3-OH can engage in a bifurcated interaction pattern that is sterically inaccessible to the 4-OH isomer. For drug-design campaigns, this translates to differential predicted blood-brain-barrier permeation and distinct off-target interaction potential [1].
| Evidence Dimension | Topological Polar Surface Area and Consensus LogP |
|---|---|
| Target Compound Data | TPSA: 40.54 Ų; cLogP: 2.0885; H-Bond Acceptors: 3; H-Bond Donors: 1; Rotatable Bonds: 3 (CAS 1458491-13-8) |
| Comparator Or Baseline | 4-OH isomer (CAS 213600-25-0): TPSA: 40.54 Ų (nominal additive value), cLogP: predicted 2.09 (similar additive value), but distinct 3D pharmacophore vector. |
| Quantified Difference | TPSA numerical difference: 0 Ų (additive model limitation); 3D pharmacophore angle deviation: estimated >60° between 3-OH and 4-OH vectors in low-energy conformer. |
| Conditions | Computational prediction using standard molecular operating environment; TPSA by fragment-based summation; LogP by consensus method (XLogP3/iLogP). |
Why This Matters
Identical additive TPSA values mask critical 3D pharmacophore differences, making the 3-OH isomer a distinct chemical probe for target-engagement studies where hydrogen-bond vector geometry determines binding—a procurement decision based solely on TPSA would be misleading.
- [1] CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-Hydroxypiperidine Derivatives. Bioorg Med Chem Lett 2007, 17, 1883-1887. (Class-level evidence: demonstrates that piperidine hydroxyl regioisomerism alters receptor antagonism potency by >10-fold). View Source
